4-(Biphenyl-4-ylmethyl)morpholine

5-Lipoxygenase Inflammation Selectivity Screening

4-(Biphenyl-4-ylmethyl)morpholine (C₁₇H₁₉NO) is a functionalized morpholine derivative featuring a biphenyl group linked via a methylene bridge to the morpholine nitrogen. This compound serves as a privileged scaffold and key synthetic intermediate in medicinal chemistry, particularly for generating libraries targeting G-protein-coupled receptors (GPCRs) and phosphodiesterases (PDEs).

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Cat. No. B5856759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Biphenyl-4-ylmethyl)morpholine
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-18-10-12-19-13-11-18/h1-9H,10-14H2
InChIKeyMDGALBAMJOZMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Biphenyl-4-ylmethyl)morpholine: A Critical Morpholine-Biphenyl Building Block for Neuroscience and Inflammation Research


4-(Biphenyl-4-ylmethyl)morpholine (C₁₇H₁₉NO) is a functionalized morpholine derivative featuring a biphenyl group linked via a methylene bridge to the morpholine nitrogen. This compound serves as a privileged scaffold and key synthetic intermediate in medicinal chemistry, particularly for generating libraries targeting G-protein-coupled receptors (GPCRs) and phosphodiesterases (PDEs). Its structural motif is embedded within reported histamine H3 receptor antagonists and PDE10A inhibitors [1]. As a building block, it is characterized by a molecular weight of ~253.34 g/mol and a calculated LogP of approximately 4.18, indicating significant lipophilicity . Unlike fully elaborated drug candidates, its procurement value lies in its utility as a versatile starting material for parallel synthesis and structure-activity relationship (SAR) exploration.

Why Generic Morpholine Substitution Fails: The Critical Role of the 4-Biphenyl Methylene Anchor in Target Engagement


Generic substitution of 4-(Biphenyl-4-ylmethyl)morpholine with simple N-alkyl or N-benzyl morpholines is inadvisable due to the profound impact of the biphenyl methylene group on molecular conformation and target binding. Removal of the distal phenyl ring abolishes critical π-π stacking interactions observed in co-crystal structures of biphenyl-containing PDE10A inhibitors [1]. Furthermore, the methylene linker provides optimal spacing between the morpholine hydrogen bond acceptor and the aryl groups, a geometry essential for dual binding. For instance, published SAR shows that direct N-phenyl morpholine analogs exhibit significantly reduced potency compared to their N-biphenylmethyl counterparts in PDE10A enzymatic assays [2]. Selecting a non-biphenyl analog for procurement would result in a non-equivalent chemical probe with a severely altered pharmacological profile and potential loss of target engagement.

Quantitative Differentiation Evidence: 4-(Biphenyl-4-ylmethyl)morpholine vs. Closest Analogs


Negligible 5-Lipoxygenase Inhibition vs. Potent Biphenyl-Derived Inhibitors Defines Selectivity Profile

4-(Biphenyl-4-ylmethyl)morpholine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and exhibited 'no significant activity' (NS) [1]. In stark contrast, structurally related 2-biphenylyl morpholine derivatives from the same chemical space demonstrate potent lipid peroxidation inhibition with IC₅₀ values as low as 250 µM [2]. This profound difference in activity underscores that even minor structural modifications around the biphenyl-morpholine core dictate biological function; the target compound is not an active lipoxygenase inhibitor and should not be procured for such assays.

5-Lipoxygenase Inflammation Selectivity Screening

Embedded Pharmacophore Fragment Drives Sub-Nanomolar PDE10A Affinity in Advanced Leads

When elaborated into a more complex structure, the 4-(biphenyl-4-ylmethyl)morpholine fragment yields potent phosphodiesterase 10A (PDE10A) inhibitors. A derivative incorporating this exact scaffold, 3-[2-(2'-morpholin-4-ylmethyl-biphenyl-4-yl)-quinolin-4-ylamino]-propionic acid, demonstrated an IC₅₀ of 45 nM against recombinant human PDE10A [1]. In contrast, the parent fragment is not expected to exhibit significant PDE10A inhibition on its own. This illustrates a class-level inference: the biphenyl-morpholine fragment is a privileged substructure that provides critical binding energy in the PDE10A active site, but requires specific elaboration to achieve target potency.

PDE10A CNS Disorders Fragment-Based Drug Design

Distinct Physicochemical Profile Guides CNS vs. Peripheral Drug Design Decisions

4-(Biphenyl-4-ylmethyl)morpholine exhibits a calculated topological polar surface area (TPSA) of 15.7 Ų and a LogP of 3.7–4.18, placing it in a physicochemical space associated with high passive membrane permeability and blood-brain barrier (BBB) penetration potential [1]. By comparison, the 4-(4'-piperidin-1-ylmethyl-biphenyl-4-ylmethyl)morpholine analog has a higher molecular weight (350.5 g/mol) and a TPSA also at 15.7 Ų but introduces an additional basic nitrogen that alters its protonation state at physiological pH [2]. The target compound's lower molecular weight and single basic center confer superior ligand efficiency metrics, a key criterion for fragment-based screening libraries.

Physicochemical Properties CNS Drug Design Solubility

High-Value Application Scenarios for 4-(Biphenyl-4-ylmethyl)morpholine in Drug Discovery


Construction of PDE10A-Focused Compound Libraries for Psychiatric Indications

Based on evidence that elaborated 4-(biphenyl-4-ylmethyl)morpholine derivatives achieve 45 nM IC₅₀ against PDE10A [1], this fragment is ideal for parallel synthesis of novel PDE10A inhibitors. Medicinal chemists can exploit the biphenyl moiety for additional substitution to optimize potency and selectivity for schizophrenia or Huntington's disease targets.

Fragment-Based Screening and X-Ray Crystallography Studies

The compound's favorable ligand efficiency (low MW, moderate lipophilicity) [2] makes it suitable for fragment-based drug discovery (FBDD). Its confirmed negative activity against 5-LOX [3] provides a clean selectivity starting point, reducing the risk of off-target liabilities in early-stage CNS programs.

Synthesis of Histamine H3 Receptor Antagonist Probes for Cognition Research

The biphenyl-morpholine scaffold is a known pharmacophore in potent histamine H3 receptor antagonists like A-349821 [4]. This building block serves as the critical core for generating tool compounds to investigate the role of H3 receptors in cognitive processes and sleep-wake regulation.

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